molecular formula C22H19N3O4 B3316199 N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 953208-72-5

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3316199
CAS No.: 953208-72-5
M. Wt: 389.4 g/mol
InChI Key: QYHDXZIMSOTZBL-UHFFFAOYSA-N
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Description

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring, an indole moiety, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets within the body.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. For instance, it could potentially interfere with the polymerization of tubulin, similar to other indole derivatives .

Result of Action

Some indole derivatives have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that this compound could potentially have similar cellular and molecular impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the oxazole and indole moieties through amide bond formation, typically using coupling reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: can be compared with other compounds containing oxazole, indole, or methoxyphenyl groups.

  • Examples include N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-ethyl-1H-indol-3-yl)-2-oxoacetamide .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-20(17-8-3-4-9-18(17)24-13)21(26)22(27)23-12-15-11-19(29-25-15)14-6-5-7-16(10-14)28-2/h3-11,24H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHDXZIMSOTZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Reactant of Route 6
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N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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